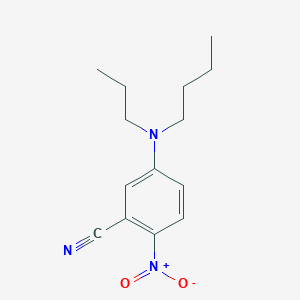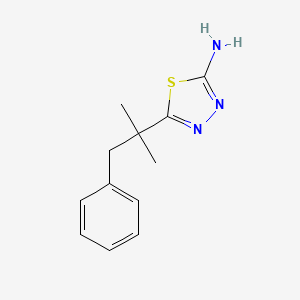
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.25 g/mol . It is typically found in a yellow to colorless oil form . This compound is of interest due to its unique structure, which includes an iodophenoxy group attached to a butyl chain, further connected to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Electrophilic Aromatic Substitution: The benzoate ester can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in carbon–carbon bond formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzoates: Formed through substitution reactions.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with biological macromolecules, potentially disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(1-(4-bromophenoxy)butyl)benzoate
- Ethyl 4-(1-(4-iodophenoxy)butyl)benzoate
- Methyl 4-(1-(5-iodopyridin-2-yloxy)butyl)benzoate
Uniqueness
Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its brominated or ethylated analogs .
Eigenschaften
Molekularformel |
C18H19IO3 |
|---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
methyl 4-[1-(4-iodophenoxy)butyl]benzoate |
InChI |
InChI=1S/C18H19IO3/c1-3-4-17(22-16-11-9-15(19)10-12-16)13-5-7-14(8-6-13)18(20)21-2/h5-12,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
TYXAJIQPXVUAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)







![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)


